Schiff Base-Derived Antibacterial Potency Against E. coli: Direct Comparison of Zone of Inhibition vs. Ciprofloxacin
Schiff base 4d, synthesized by condensing 2-(1-aminobenzyl)benzimidazole (the free base of the target compound) with 1H-indole-3-carbaldehyde, produced a zone of inhibition of 25 mm against E. coli at 50 μg/mL, compared to only 14 mm for the reference drug ciprofloxacin at the same concentration — a 79% larger inhibition zone [1]. At 100 mg/mL, compound 4d maintained 25 mm inhibition while ciprofloxacin remained at 14 mm. This superiority was specific to the heterocyclic carbonyl-derived Schiff bases; aromatic carbonyl-derived analogs (4f–4h) showed inferior activity, confirming that both the aminobenzylbenzimidazole scaffold and the carbonyl partner are required for maximal potency [2].
| Evidence Dimension | Antibacterial zone of inhibition against E. coli |
|---|---|
| Target Compound Data | Schiff base 4d: 25 mm at 50 μg/mL; 25 mm at 100 mg/mL |
| Comparator Or Baseline | Ciprofloxacin: 14 mm at 50 μg/mL; 14 mm at 100 mg/mL |
| Quantified Difference | +79% larger inhibition zone (25 vs. 14 mm) at 50 μg/mL |
| Conditions | Well diffusion assay; E. coli; DMSO negative control (0 mm); Schiff bases 4a–4h tested at 50 μg/mL and 100 mg/mL; triplicate experiments |
Why This Matters
Procurement of this dihydrochloride salt as a precursor enables synthesis of Schiff bases with antibacterial potency exceeding the clinical benchmark ciprofloxacin against Gram-negative E. coli, supporting its value in antimicrobial lead discovery programs.
- [1] Singhal S, Khanna P, Khanna L. Synthesis, DFT studies, molecular docking, antimicrobial screening and UV fluorescence studies on ct-DNA for novel Schiff bases of 2-(1-aminobenzyl) benzimidazole. Heliyon. 2019;5(10):e02596. Table 6. View Source
- [2] Singhal S, Khanna P, Khanna L. Heliyon. 2019;5(10):e02596. Section 3.5 (Antibacterial activity), lines 300–316. View Source
